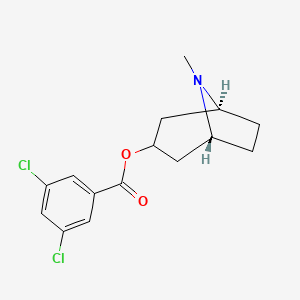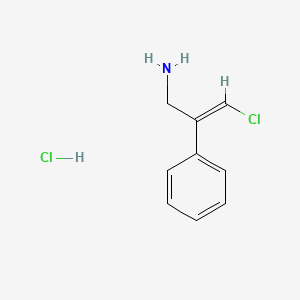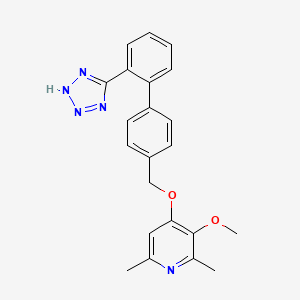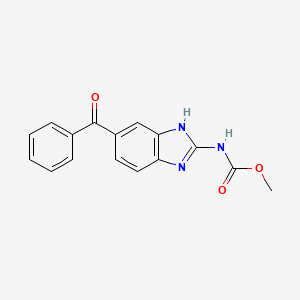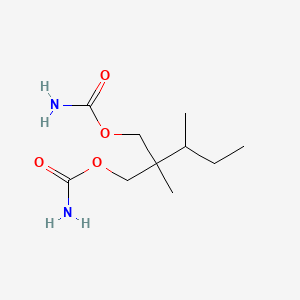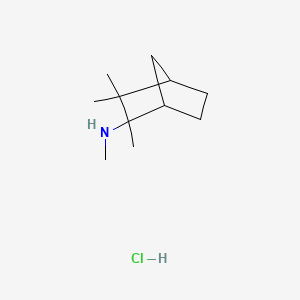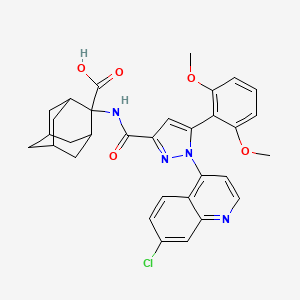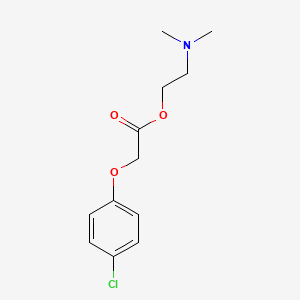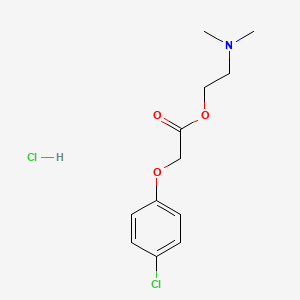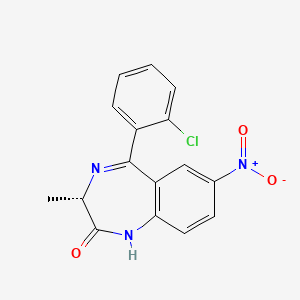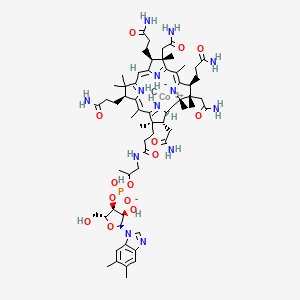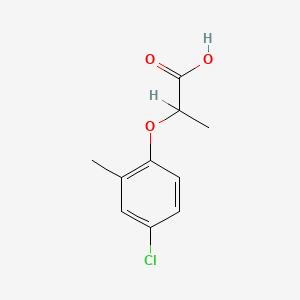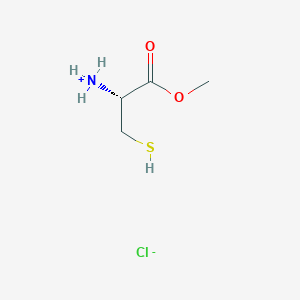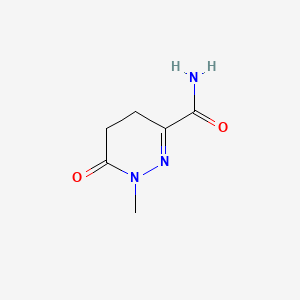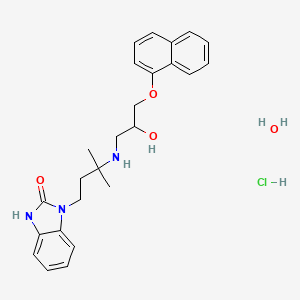
Adimolol hydrochloride hydrate
Übersicht
Beschreibung
Adimolol, also known by its developmental code name MEN-935, is an antihypertensive agent . It acts as a non-selective α1-, α2-, and β-adrenergic receptor antagonist .
Synthesis Analysis
The synthesis of Adimolol involves the reaction between 1-Naphthyl glycidyl ether and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one . This reaction results in the formation of Adimolol .Molecular Structure Analysis
Adimolol has a molecular formula of C25H29N3O3 . Its average mass is 419.516 Da and its monoisotopic mass is 419.220886 Da . The structure of Adimolol can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), thermal (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .Chemical Reactions Analysis
The study of pharmaceutical hydrates like Adimolol hydrochloride hydrate involves understanding the interaction between the active pharmaceutical ingredient (API) and water molecules in the crystal structure . This requires a stepwise analysis, starting with an insight into the number of water molecules per the host substance molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of Adimolol can be analyzed using various techniques such as X-ray diffraction, spectroscopic methods, thermal methods, gravimetric methods, and computational methods . These techniques can help understand important properties such as degree of hydration, crystal structure and dynamics, and (de)hydration kinetics .Wissenschaftliche Forschungsanwendungen
Cardiovascular Effects
Adimolol hydrochloride hydrate has been primarily studied for its cardiovascular effects. It is a potent beta-adrenoceptor blocking drug, shown to effectively reduce heart rates and blood pressure in humans. Riddell, Harron, and Shanks (1985) conducted a comprehensive study on adimolol, comparing its effects with other beta-blockers like labetalol and propranolol. They found that adimolol significantly reduced exercise heart rate and had a long-lasting impact on heart rate and blood pressure, demonstrating its potent and enduring beta-blocking capabilities (Riddell, Harron, & Shanks, 1985).
Blood Pressure Lowering Action
In animal studies, adimolol has been shown to lower blood pressure effectively. Palluk and Hoefke (1989) discovered that in spontaneously hypertensive rats, adimolol lowered blood pressure in parallel with heart rate. Their research indicates that adimolol's alpha-adrenolytic activity contributes to its blood pressure-lowering action, highlighting its potential as an antihypertensive agent (Palluk & Hoefke, 1989).
Pharmacokinetics in Healthy Volunteers
The pharmacokinetic properties of adimolol were investigated by Wiedemann et al. (1985). They studied the absorption, distribution, metabolism, and excretion of adimolol in healthy volunteers. Their findings indicate that adimolol has a terminal half-life averaging 12-15 hours post-administration, and its plasma concentration curves could be predicted by a four-compartment model. This research provides valuable insight into how adimolol is processed in the human body (Wiedemann et al., 1985).
Beta-Adrenoceptor Blocker Characteristics
Elliott et al. (1987) focused on the beta-adrenoceptor blocking characteristics of adimolol in a comparative study with propranolol. They noted that both adimolol and propranolol significantly reduced blood pressure and heart rate, but adimolol's effects were more prolonged, lasting up to 7 days post-dose. This research supports adimolol's potential for sustained beta-adrenoceptor antagonism, which may involve non-competitive antagonism at beta-adrenoceptors (Elliott et al., 1987).
Eigenschaften
IUPAC Name |
3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3.ClH.H2O/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23;;/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADETVRISJJRVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997123 | |
| Record name | 1-[3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)-3-methylbutyl]-1H-benzimidazol-2-ol--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adimolol hydrochloride hydrate | |
CAS RN |
83487-83-6, 75708-29-1 | |
| Record name | Adimolol hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083487836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)-3-methylbutyl]-1H-benzimidazol-2-ol--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADIMOLOL HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X4B195Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



